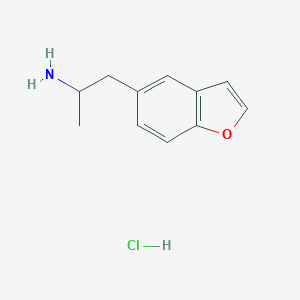

1-(Benzofuran-5-yl)propan-2-amine hydrochloride

Description

Propriétés

IUPAC Name |

1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIXCQPRSHUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347696 | |

| Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286834-80-8 | |

| Record name | 5-APB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-5-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-APB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6P4JU5L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 1-(benzofuran-5-yl)propan-2-amine hydrochloride

An In-depth Technical Guide on the Synthesis and Characterization of 1-(benzofuran-5-yl)propan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide on the , a substituted benzofuran compound of significant interest in neuropharmacological research. Structurally related to entactogenic compounds like MDMA, this molecule serves as a critical tool for investigating the serotonergic and dopaminergic systems.[1][2][3] This guide details a robust synthetic pathway, from commercially available precursors to the final crystalline salt, and outlines a suite of analytical techniques for its rigorous characterization. The methodologies are presented with an emphasis on the underlying chemical principles and experimental considerations, ensuring both reproducibility and a deep understanding of the process for researchers in drug discovery and development.

Introduction and Scientific Context

1-(Benzofuran-5-yl)propan-2-amine, also known as 5-APB, belongs to the benzofuran class of compounds, which are widely found in nature and are known to exhibit a broad range of biological activities, including anti-tumor, antibacterial, and antiviral properties.[4][5] The title compound, as a synthetic phenethylamine derivative, has garnered attention as a novel psychoactive substance (NPS) due to its structural similarity to 3,4-methylenedioxymethamphetamine (MDMA).[6] This structural analogy makes it a valuable research chemical for probing the mechanisms of action of entactogenic and stimulant drugs.[1][7] Understanding its synthesis and characterization is paramount for ensuring the quality and reliability of material used in preclinical studies, developing analytical standards for forensic applications, and investigating its metabolic fate.[6][8]

This guide is structured to provide not just a protocol, but a field-proven framework for the synthesis and validation of 1-(benzofuran-5-yl)propan-2-amine hydrochloride. Each step is rationalized to empower the researcher with the ability to troubleshoot and adapt the methodology as required.

Strategic Synthesis of 1-(benzofuran-5-yl)propan-2-amine hydrochloride

The synthesis of the target compound is most effectively achieved through a multi-step sequence starting from the commercially available 1-benzofuran-5-carbaldehyde.[9][10] The chosen pathway involves a Henry reaction to introduce the nitropropyl side chain, followed by a robust reduction to form the primary amine, and concluding with the formation of the stable hydrochloride salt. This route is well-established for analogous structures and offers high yields with manageable purification steps.

Synthetic Pathway Overview

The overall transformation is a three-step process designed for efficiency and scalability.

Caption: Synthetic workflow for 1-(benzofuran-5-yl)propan-2-amine HCl.

Step 1: Henry Condensation to form 5-(2-nitroprop-1-en-1-yl)benzofuran

Causality: The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction that is ideal for creating the C2 side chain. Benzofuran-5-carbaldehyde is condensed with nitroethane in the presence of a weak base like ammonium acetate. The base deprotonates the α-carbon of nitroethane, creating a nucleophilic nitronate anion which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitroalkanol intermediate is typically spontaneous under the reaction conditions, yielding the conjugated nitroalkene, 5-(2-nitroprop-1-en-1-yl)benzofuran.[11][12]

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzofuran-5-carbaldehyde (1.0 eq).

-

Reagents: Add nitroethane (3.0 eq) as both reactant and solvent. To this solution, add ammonium acetate (1.2 eq) as the catalyst.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) in an oil bath with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: After cooling to room temperature, remove the excess nitroethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a solid. Triturate the residue with cold methanol or ethanol to induce crystallization. Collect the resulting yellow crystals of 5-(2-nitroprop-1-en-1-yl)benzofuran by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.[11] The product can be further purified by recrystallization if necessary.

Step 2: Reduction of 5-(2-nitroprop-1-en-1-yl)benzofuran to the Amine Freebase

Causality: The reduction of the nitroalkene intermediate is a critical step that simultaneously reduces the nitro group to a primary amine and the alkene double bond to a single bond. While catalytic hydrogenation can be used, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often preferred for its efficiency and high yield in this transformation.[12] LiAlH₄ provides hydride ions (H⁻) that readily reduce both functional groups.

Experimental Protocol:

-

Safety: LiAlH₄ is a highly reactive, pyrophoric reagent. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve the 5-(2-nitroprop-1-en-1-yl)benzofuran (1.0 eq) from Step 1 in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude 1-(benzofuran-5-yl)propan-2-amine as an oil (the freebase). This can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Step 3: Formation of the Hydrochloride Salt

Causality: The amine freebase is typically an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store. The salt is formed by a simple acid-base reaction between the basic amine and hydrochloric acid.

Experimental Protocol:

-

Setup: Dissolve the crude amine freebase from Step 2 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Precipitation: While stirring, bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Continue the addition until no further precipitation is observed. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the final product, 1-(benzofuran-5-yl)propan-2-amine hydrochloride, under vacuum to yield a stable, white crystalline powder.

Comprehensive Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(benzofuran-5-yl)propan-2-amine hydrochloride. A multi-technique approach ensures a self-validating system of analysis.

Caption: Workflow for the analytical characterization of the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.[13] Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

| Table 1: Predicted NMR Spectral Data | |

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity |

| ¹H NMR | ~7.8-7.2 (m, Ar-H on benzofuran ring)[13], ~6.8 (d, furan H)[14], ~3.5 (m, CH-NH₃⁺), ~3.0-2.8 (m, CH₂), ~1.2 (d, CH₃) |

| ¹³C NMR | ~155-120 (Ar-C), ~145 & ~107 (furan C), ~49 (CH-NH₃⁺), ~38 (CH₂), ~18 (CH₃) |

Mass Spectrometry (MS): GC-MS analysis of the freebase (prepared by neutralizing the salt) provides both the retention time for identification and the mass spectrum for structural confirmation. The molecular ion peak and characteristic fragmentation patterns are key identifiers.[15]

| Table 2: Predicted Mass Spectrometry Data (Electron Ionization) | |

| m/z Value | Interpretation |

| 175 | [M]⁺, Molecular ion of the freebase (C₁₁H₁₃NO)[3] |

| 131 | [M - C₂H₆N]⁺, Loss of the aminopropane side chain, forming a stable benzofuranylmethyl cation. |

| 44 | [C₂H₆N]⁺, Fragment corresponding to the aminopropyl side chain (base peak).[15] |

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of the hydrochloride salt is distinct from the freebase, particularly in the N-H stretching region.

| Table 3: Key Infrared Absorption Frequencies | |

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3000-2800 | N-H stretch (primary ammonium salt) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O-C stretch (aryl ether in furan ring)[16] |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the final product. A reverse-phase method is typically employed.

Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV detector set to a wavelength where the benzofuran chromophore absorbs strongly (e.g., ~245 nm and ~285 nm).

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. For use as a reference standard, purity should exceed 98%.

Physical Characterization

Melting Point: A sharp, defined melting point range is a strong indicator of high purity for a crystalline compound. The hydrochloride salt is expected to have a distinct melting point.

Solubility: The hydrochloride salt is expected to be soluble in water, methanol, and DMSO, and sparingly soluble in less polar organic solvents like dichloromethane and diethyl ether. This information is critical for preparing solutions for analytical and biological assays.

Conclusion

This guide has detailed a reliable and well-rationalized approach for the synthesis and comprehensive characterization of 1-(benzofuran-5-yl)propan-2-amine hydrochloride. By following the step-by-step protocols and understanding the chemical principles behind each procedure, researchers can confidently produce and validate this important neuropharmacological tool. The emphasis on a multi-technique characterization workflow provides a self-validating system that ensures the identity, purity, and structural integrity of the final compound, which is a prerequisite for obtaining accurate and reproducible data in scientific research.

References

-

National Center for Biotechnology Information. (E)-5-(2-Nitroprop-1-enyl)-2,3-dihydro-1-benzofuran. PubChem. [Link]

-

National Center for Biotechnology Information. 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride. PubChem. [Link]

- Abdel-Megeed, M. F., et al. (2009). Synthesis and Reduction of 5-Halo- and 5-Nitro-1-(benzofuran-3-yl)-2-phenylethanones. Journal of the Serbian Chemical Society.

-

National Center for Biotechnology Information. 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine. PubChem. [Link]

-

Ye, F., et al. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry. [Link]

-

Bishop, M. (2014). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Boston University. [Link]

-

Al-Hourani, B. J., et al. (2017). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molecular Crystals and Liquid Crystals. [Link]

- Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal.

-

Global Substance Registration System. 1-(BENZOFURAN-5-YL)-N-ETHYLPROPAN-2-AMINE HYDROCHLORIDE. [Link]

-

National Center for Biotechnology Information. 1-(1-Benzofuran-2-YL)propan-2-amine. PubChem. [Link]

-

Miao, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

-

Wikipedia. (2023). 5-MAPB. [Link]

-

Wikipedia. (2023). 5-APB. [Link]

-

National Center for Biotechnology Information. 1-Benzofuran-5-carbaldehyde. PubChem. [Link]

-

Miao, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

National Center for Biotechnology Information. 2-(2-Hydroxypropan-2-yl)benzofuran-5-carbaldehyde. PubChem. [Link]

- Welter, J., et al. (2013). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS.

-

Nielsen, S. M., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

-

Xu, H., et al. (2009). (E)-5-(2-Nitro-prop-1-en-yl)-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E. [Link]

-

National Center for Biotechnology Information. 2-Benzofurancarboxaldehyde. PubChem. [Link]

-

Gatch, M. B., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank. [Link]

-

American Elements. Benzofurans. [Link]

- Savchuk, S. A., et al. (2021). Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. Journal of Analytical Chemistry.

Sources

- 1. DSpace [open.bu.edu]

- 2. 5-MAPB - Wikipedia [en.wikipedia.org]

- 3. 5-APB - Wikipedia [en.wikipedia.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8 [smolecule.com]

- 8. Buy 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | 286834-80-8 [smolecule.com]

- 9. 1-benzofuran-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Benzofuran-5-carbaldehyde | C9H6O2 | CID 2773875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (E)-5-(2-Nitroprop-1-enyl)-2,3-dihydro-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Buy 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | 1823776-22-2 [smolecule.com]

- 14. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]

physicochemical properties of 1-(benzofuran-5-yl)propan-2-amine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzofuran-5-yl)propan-2-amine Hydrochloride (5-APB HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , commonly known as 5-APB HCl. As a member of the benzofuran class of compounds, which are noted for their diverse biological activities, 5-APB HCl has garnered significant interest within the scientific community.[1][2][3][4][5] This document collates and synthesizes available data on its chemical identity, physical characteristics, and analytical methodologies. It is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances, neuropharmacology, and medicinal chemistry.

Introduction and Chemical Identity

1-(Benzofuran-5-yl)propan-2-amine hydrochloride (5-APB HCl) is a synthetic molecule belonging to the phenethylamine and amphetamine classes, with a core benzofuran heterocyclic system.[6] The benzofuran scaffold, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry, known to impart a wide spectrum of biological activities.[1][3][4] 5-APB and its analogues are sometimes informally referred to as "Benzofury" and are classified as novel psychoactive substances (NPS).[6][7][8]

The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and study in research settings.[9] Its structural relationship to entactogens like 3,4-methylenedioxymethamphetamine (MDMA) has made it a subject of neuropharmacological investigation.[8][9]

-

IUPAC Name: 1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride[10][11]

-

Synonyms: 5-APB HCl, 5-(2-Aminopropyl)benzofuran hydrochloride[11][12][13]

-

Chemical Class: Substituted Benzofuran, Phenethylamine, Amphetamine

Physicochemical Properties

A summary of the key physicochemical properties of 5-APB HCl is presented in the table below. Data for the closely related N-ethyl analog, 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride (5-EAPB HCl), is also included for comparative purposes where specific data for 5-APB HCl is not available.

| Property | 1-(benzofuran-5-yl)propan-2-amine hydrochloride (5-APB HCl) | 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride (5-EAPB HCl) |

| Molecular Formula | C₁₁H₁₃NO · HCl[14] | C₁₃H₁₇NO · HCl |

| Molecular Weight | 211.7 g/mol [14] | 239.74 g/mol [7][15] |

| Appearance | Crystalline solid[14] | White powder[16] |

| Melting Point | Not explicitly reported | 154.7 °C[16] |

| Solubility | DMF: 30 mg/mL[14]DMSO: 30 mg/mL[14]Ethanol: 30 mg/mL[14]Methanol: Soluble[14]PBS (pH 7.2): 10 mg/mL[14] | DMSO: 25 mg/mL[7]Phosphate-buffered saline (pH 7.2): 10 mg/mL[7] |

| UVmax | 207, 246, 279, 286 nm[14] | Not determined[16] |

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 5-APB HCl and its analogues relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 5-APB HCl is not detailed in the provided search results, the proton NMR spectrum for its N-ethyl analog, 5-EAPB HCl, has been documented.[7][16] The spectrum, typically acquired in deuterium oxide (D₂O), shows characteristic signals for the aromatic protons of the benzofuran ring system, generally appearing as complex multiplets in the downfield region.[7] The aliphatic protons of the propan-2-amine side chain exhibit distinct resonances at higher field strengths.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for the identification of 5-APB and related compounds.[7][16] The electron ionization mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. This data is essential for unambiguous identification in forensic and research contexts.

Analytical Methodologies

The detection and quantification of 5-APB HCl in biological matrices are crucial for both pharmacological studies and forensic analysis.

Sample Preparation

Effective sample preparation is paramount for accurate analysis. For blood samples, two primary methods have been investigated: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[17] Comparative studies have shown that SPE provides superior recovery of benzofuran compounds, with recovery rates of 80% or more.[17] LLE methods, in contrast, have demonstrated lower and more variable recovery.[17]

Chromatographic Separation and Detection

Ultra-fast liquid chromatography coupled with tandem mass spectrometry (UFLC-MS/MS) has been established as a robust method for the separation, detection, and quantification of 5-APB and its congeners.[17] This technique offers high sensitivity and specificity, allowing for the reliable analysis of these compounds in complex biological matrices. The limit of detection using SPE followed by UFLC-MS/MS has been reported to be as low as 3.75 ng/mL.[17]

Synthesis and Chemical Reactivity

The synthesis of 5-APB HCl generally follows a multi-step process.[7][8] A common synthetic strategy involves the initial construction of the benzofuran core, followed by the introduction of the propan-2-amine side chain via an alkylation reaction.[7] The final step is the formation of the hydrochloride salt, which improves the compound's stability and handling characteristics.[9] Published synthetic procedures are available for 5-APB and related compounds.[18]

The chemical reactivity of 5-APB is influenced by the benzofuran ring and the primary amine. The benzofuran moiety can undergo electrophilic substitution, while the amine group exhibits typical nucleophilic and basic properties.

Pharmacological Context

5-APB HCl is recognized for its psychoactive properties, acting as an entactogen.[6] Its mechanism of action, while not fully elucidated, is believed to involve the modulation of monoaminergic systems in the brain.[9] It functions as a serotonin-norepinephrine-dopamine releasing agent and also exhibits agonist activity at serotonin 5-HT₂ receptors.[6] This pharmacological profile is similar to that of MDMA, which accounts for the comparable subjective effects reported by users.[9] The broader class of benzofuran derivatives has been explored for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, highlighting the versatility of this chemical scaffold.[1][2][3][4][5]

Conclusion

1-(Benzofuran-5-yl)propan-2-amine hydrochloride is a compound of significant interest due to its unique chemical structure and potent pharmacological activity. This guide has synthesized the available scientific literature to provide a detailed overview of its physicochemical properties, analytical methods, and pharmacological context. It is hoped that this resource will aid researchers in their ongoing investigations into the complex and evolving field of benzofuran derivatives.

References

- Important benzofurans as pharmaceutical agents. ResearchGate. [URL: https://www.researchgate.net/publication/351667098_Important_benzofurans_as_pharmaceutical_agents]

- The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide. Benchchem. [URL: https://www.benchchem.

- 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride. Smolecule. [URL: https://www.smolecule.com/1-(benzofuran-5-yl)-n-ethylpropan-2-amine-hydrochloride-cas-1823776-22-2.html]

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099507/]

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04929c]

- Benzofuran – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/benzofuran-tc0000000100]

- 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/127263322]

- 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | C13H18ClNO | CID 112500548. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/112500548]

- 5-APB HCl (1-Benzofuran-5-ylpropan-2-amine Hydrochloride; 5-(2-Aminopropyl)benzofuran Hydrochloride) 1.0 mg/ml in Methanol (as free base). LGC Standards. [URL: https://www.lgcstandards.com/US/en/5-APB-HCl-1-Benzofuran-5-ylpropan-2-amine-Hydrochloride-5-2-Aminopropyl-benzofuran-Hydrochloride-1-0-mg-ml-in-Methanol-as-free-base/p/LGCFOR1275.24-11]

- Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8. Smolecule. [URL: https://www.smolecule.com/1-(benzofuran-5-yl)-n-methylpropan-2-amine-cas-1354631-77-8.html]

- Buy 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | 286834-80-8. Smolecule. [URL: https://www.smolecule.com/1-(benzofuran-5-yl)propan-2-amine-hydrochloride-cas-286834-80-8.html]

- 5-EAPB. SWGDRUG.org. [URL: https://www.swgdrug.org/monographs/5-EAPB.pdf]

- 5-APB HCl (1-Benzofuran-5-ylpropan-2-amine Hydrochloride; 5-(2-Aminopr. LGC Standards. [URL: https://www.lgcstandards.com/US/en/5-APB-HCl-1-Benzofuran-5-ylpropan-2-amine-Hydrochloride-5-2-Aminopropyl-benzofuran-Hydrochloride/p/LGCFOR1275.24]

- 5-APB HCl (1-Benzofuran-5-ylpropan-2-amine Hydrochloride. LGC Standards. [URL: https://www.lgcstandards.com/US/en/5-APB-HCl-1-Benzofuran-5-ylpropan-2-amine-Hydrochloride-5-2-Aminopropyl-benzofuran-Hydrochloride/p/LGCFOR1275.24-10MG]

- Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). OpenBU. [URL: https://open.bu.edu/handle/2144/15201]

- (R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh99a4c937]

- 5-APDB HCl (1-(2,3-Dihydro-1-benzofuran-5-yl)-propan-2-amine Hydrochloride. LGC Standards. [URL: https://www.lgcstandards.com/US/en/5-APDB-HCl-1-2-3-Dihydro-1-benzofuran-5-yl-propan-2-amine-Hydrochloride-5-2-Aminopropyl-2-3-dihydrobenzofuran-Hydrochloride-3-Desoxy-MDA-HCl/p/LGCFOR1275.25]

- The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463172/]

- 5-APB. Wikipedia. [URL: https://en.wikipedia.org/wiki/5-APB]

- 5-APB (hydrochloride) (CAS 286834-80-8). Cayman Chemical. [URL: https://www.caymanchem.com/product/9001150/5-apb-(hydrochloride)]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 5-APB - Wikipedia [en.wikipedia.org]

- 7. Buy 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | 1823776-22-2 [smolecule.com]

- 8. Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8 [smolecule.com]

- 9. Buy 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | 286834-80-8 [smolecule.com]

- 10. 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride | C12H16ClNO | CID 127263322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. crescentchemical.com [crescentchemical.com]

- 12. 5-APB HCl (1-Benzofuran-5-ylpropan-2-amine Hydrochloride; 5-(2-Aminopropyl)benzofuran Hydrochloride) 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]

- 13. 5-APB HCl (1-Benzofuran-5-ylpropan-2-amine Hydrochloride; 5-(2-Aminopropyl)benzofuran Hydrochloride) [lgcstandards.com]

- 14. caymanchem.com [caymanchem.com]

- 15. 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | C13H18ClNO | CID 112500548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. swgdrug.org [swgdrug.org]

- 17. DSpace [open.bu.edu]

- 18. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

1-(benzofuran-5-yl)propan-2-amine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-(benzofuran-5-yl)propan-2-amine hydrochloride (5-APB HCl)

Abstract

1-(Benzofuran-5-yl)propan-2-amine hydrochloride, commonly known as 5-APB HCl, is a synthetic psychoactive compound of the benzofuran, phenethylamine, and amphetamine classes.[1] Often referred to by the street name "Benzofury," it elicits entactogenic, stimulant, and mild psychedelic effects, drawing pharmacological parallels to substances like MDMA and MDA.[1][2][3] This guide provides a detailed examination of the molecular mechanism of action of 5-APB, synthesizing data from in vitro and in vivo studies. The core mechanism is characterized by a dual action: 1) potent activity as a substrate-type releaser and reuptake inhibitor at the primary monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), and 2) direct agonism at specific serotonin receptors, most notably 5-HT₂ₐ and 5-HT₂ₑ. This document will elucidate these pathways, present the supporting quantitative data, and describe the key experimental methodologies employed in its pharmacological characterization, offering a comprehensive resource for researchers and drug development professionals.

Introduction: A Structural Analogue of MDMA

5-APB emerged in the early 2010s as a novel psychoactive substance (NPS), structurally analogous to 3,4-methylenedioxyamphetamine (MDA).[1][4] Its chemical architecture, featuring a benzofuran ring system instead of the methylenedioxy-substituted phenyl ring of MDA, confers a distinct pharmacological profile.[4] Understanding the mechanism of action of 5-APB is critical not only for forensic and toxicological contexts but also for its potential as a pharmacological tool to probe the complexities of monoaminergic and serotonergic neurotransmission. This guide deconstructs its interactions with key molecular targets to explain its observed stimulant, entactogenic, and hallucinogenic properties.[5]

A Dual-Pronged Mechanism of Action

The primary pharmacological activity of 5-APB is twofold: it potently modulates monoamine transporters and directly activates specific serotonin receptors. These actions synergize to produce its complex psychoactive effects.

Monoamine Transporter Modulation: A Potent Releaser and Reuptake Inhibitor

Like classical amphetamines, 5-APB functions as a substrate for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][6] This means it is actively transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of monoamines and reverses the direction of transporter flux, causing a non-exocytotic release of neurotransmitters from the presynaptic terminal into the synapse.[4][7] Simultaneously, 5-APB inhibits the reuptake of these neurotransmitters from the synaptic cleft, further increasing their concentration and duration of action.[1][5]

This combined activity classifies 5-APB as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) and Reuptake Inhibitor (SNDRI).[1] In vitro studies using rat brain synaptosomes have quantified its potency for inducing monoamine release, demonstrating a particularly strong effect on serotonin and norepinephrine systems.[1][4]

Direct Serotonin Receptor Agonism

Beyond its interaction with transporters, 5-APB is a direct agonist at several serotonin receptor subtypes.[1] This activity is crucial to its pharmacological profile and distinguishes it from many other stimulants.

-

5-HT₂ₐ Receptor Agonism: Activation of the 5-HT₂ₐ receptor is a well-established mechanism for the hallucinogenic or psychedelic effects of drugs like LSD and psilocybin.[5] 5-APB's agonist activity at this receptor likely underlies the visual disturbances and mild psychedelic effects reported by users.[1][5]

-

5-HT₂ₑ Receptor Agonism: 5-APB is a potent agonist of the 5-HT₂ₑ receptor.[1][5] This interaction is of significant clinical concern. Chronic activation of the 5-HT₂ₑ receptor, as seen with the withdrawn weight-loss drug fenfluramine, is strongly associated with valvular heart disease (cardiac fibrosis).[5][8] Therefore, the potent 5-HT₂ₑ agonism of 5-APB suggests a high risk for cardiotoxicity with long-term use.[1][5]

-

Other Receptor Affinities: 5-APB also displays affinity for the 5-HT₂𝒸 and 5-HT₁ₐ receptors, as well as the trace amine-associated receptor 1 (TAAR1), although its potency at these sites is lower.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional potencies of 5-APB at its primary molecular targets.

Table 1: Monoamine Release Potency Data from experiments on rat brain synaptosomes.

| Neurotransmitter | EC₅₀ (nM) for Release |

| Serotonin (5-HT) | 19 nM |

| Norepinephrine (NE) | 21 nM |

| Dopamine (DA) | 31 nM |

| [1][4] |

Table 2: Serotonin Receptor Binding and Functional Activity

| Receptor Subtype | Parameter | Value (nM) |

| 5-HT₂ₐ | EC₅₀ (Agonism) | 6,300 nM |

| 5-HT₂ₑ | EC₅₀ (Agonism) | 280 nM |

| 5-HT₂𝒸 | Kᵢ (Affinity) | 880 nM |

| 5-HT₁ₐ | Kᵢ (Affinity) | 3,300 nM |

| [1] |

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular interactions of 5-APB.

Caption: 5-APB action at the presynaptic monoamine transporter.

Caption: 5-APB as a direct agonist at postsynaptic 5-HT₂ receptors.

Experimental Protocols for Mechanistic Elucidation

The pharmacological profile of 5-APB was determined using established in vitro and in vivo methodologies. Below are representative protocols for key experiments.

In Vitro: Monoamine Transporter Release Assay

This assay quantifies the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes.

Objective: To determine the EC₅₀ value of 5-APB for the release of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine.

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes (sealed presynaptic nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).

-

Radiolabel Loading: Incubate the synaptosomes with a specific radiolabeled monoamine ([³H]DA, [³H]5-HT, or [³H]NE) to allow for uptake via the respective transporters.

-

Washing: Wash the synaptosomes with buffer to remove excess extracellular radiolabel.

-

Drug Incubation: Aliquot the loaded synaptosomes and incubate with increasing concentrations of 5-APB HCl for a defined period (e.g., 30 minutes) at 37°C.

-

Termination and Separation: Terminate the release by rapid filtration, separating the synaptosomes from the incubation buffer.

-

Quantification: Measure the amount of radioactivity released into the buffer and remaining in the synaptosomes using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of total radiolabel released for each 5-APB concentration. Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression.[4][9]

In Vitro: Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor target.

Objective: To determine the Kᵢ (inhibitory constant) of 5-APB for the 5-HT₂ₐ receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK-293 cells).

-

Competitive Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a specific radioligand for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin) and increasing concentrations of the test compound (5-APB HCl).

-

Incubation and Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: The concentration of 5-APB that inhibits 50% of the specific binding of the radioligand is the IC₅₀. Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

Discussion and Implications

The dual mechanism of 5-APB as both a potent monoamine releaser/reuptake inhibitor and a direct 5-HT₂ receptor agonist explains its hybrid psychopharmacological profile, which combines the stimulant and entactogenic effects of MDMA with mild hallucinogenic properties.[4][5] The high potency at SERT and NET, relative to DAT, aligns with its strong entactogenic and empathogenic effects, similar to MDMA.[4][8]

However, the potent agonism at the 5-HT₂ₑ receptor is a significant red flag, suggesting a substantial risk of drug-induced valvulopathy with chronic or repeated use.[1][5] This distinguishes it from MDMA, which has a much lower potency at this particular receptor.[10] The stimulant properties, driven by dopamine and norepinephrine release, contribute to its abuse potential and risks of sympathomimetic toxicity, such as hypertension, tachycardia, and hyperthermia.[4][6]

For drug development professionals, the benzofuran scaffold of 5-APB offers a template for designing compounds with specific monoamine release profiles. However, any development would need to meticulously engineer out the potent 5-HT₂ₑ receptor agonism to mitigate the severe risk of cardiotoxicity.

References

- 5-APB - Wikipedia. [URL: https://en.wikipedia.org/wiki/5-APB]

- Dawson, P., Opacka-Juffry, J., & Moffatt, J. D. (2014). The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. British Journal of Pharmacology, 171(3), 755–765. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3913759/]

- Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412–3425. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4500350/]

- Baumann, M. H., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Neuropsychopharmacology, 45(10), 1645–1653. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7428477/]

- SOFT Designer Drug Committee. (2013). 5-APB monograph. Soft-Tox.org. [URL: https://www.soft-tox.org/files/Designer_Drugs/5-APB_Monograph_vers_1.1.pdf]

- Dawson, P., Opacka-Juffry, J., & Moffatt, J. D. (2014). The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. Lancashire Online Knowledge. [URL: https://clok.uclan.ac.uk/9156/1/Dawson%20Benzofury%20(Accepted%20Manuscript).pdf]

- Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. ResearchGate. [URL: https://www.researchgate.net/publication/270453530_Pharmacological_profile_of_novel_psychoactive_benzofurans]

- 5-APB - Grokipedia. [URL: https://grokipedia.org/5-apb/]

- Di Maro, S., et al. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molecules, 27(21), 7489. [URL: https://www.mdpi.com/1420-3049/27/21/7489]

- American Addiction Centers. (2024). How Are Benzofuran Drugs Abused? [URL: https://americanaddictioncenters.org/nps/benzofuran]

- Gatch, M. B., et al. (2017). Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine. Drug and Alcohol Dependence, 179, 363–370. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6463889/]

- Substituted benzofuran - Wikipedia. [URL: https://en.wikipedia.org/wiki/Substituted_benzofuran]

- Baumann, M. H., et al. (2020). Chemical structures of 5-APB, 6-APB, and their N-methylated counterparts, as compared with MDA and MDMA. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-5-APB-6-APB-and-their-N-methylated-counterparts-as-compared_fig1_343763740]

- Baumann, M. H., et al. (2012). Behavioral and neurochemical effects of amphetamine analogs that release monoamines in the squirrel monkey. Journal of Pharmacology and Experimental Therapeutics, 341(2), 489–498. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3336814/]

- Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology, 75(6), 406–433. [URL: https://pubmed.ncbi.nlm.nih.gov/15955613/]

- Rothman, R. B., et al. (2012). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 340(3), 603–611. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3286288/]

- Underhill, S. M., et al. (2014). Amphetamine Modulates Glutamatergic Neurotransmission through Endocytosis of the Excitatory Amino Acid Transporter EAAT3 in Dopamine Neurons. Neuron, 83(2), 404–416. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4107198/]

- Mephedrone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mephedrone]

- Smolecule. (n.d.). Buy 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | 286834-80-8. [URL: https://www.smolecule.com/cas-286834-80-8.html]

- Smolecule. (2023). Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8. [URL: https://www.smolecule.com/cas-1354631-77-8.html]

- LGC Standards. (n.d.). 5-APB HCl (1-Benzofuran-5-ylpropan-2-amine Hydrochloride; 5-(2-Aminopr. [URL: https://www.lgcstandards.com/US/en/5-APB-HCl-1-Benzofuran-5-ylpropan-2-amine-Hydrochloride-5-2-Aminopropyl-benzofuran-Hydrochloride/p/LGCFOR1275.24]

Sources

- 1. 5-APB - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. americanaddictioncenters.org [americanaddictioncenters.org]

- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soft-tox.org [soft-tox.org]

- 7. Mechanisms of neurotransmitter release by amphetamines: a review [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral and neurochemical effects of amphetamine analogs that release monoamines in the squirrel monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted benzofuran - Wikipedia [en.wikipedia.org]

Spectroscopic Scrutiny of 1-(Benzofuran-5-yl)propan-2-amine Hydrochloride: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug development and forensic analysis, the precise structural elucidation of novel psychoactive substances is of paramount importance. 1-(Benzofuran-5-yl)propan-2-amine hydrochloride, also known as 5-APB HCl, is a synthetic compound belonging to the benzofuran class of substances, which are structurally related to amphetamines.[1] Its structural similarity to controlled substances necessitates robust analytical methodologies for unambiguous identification. This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(benzofuran-5-yl)propan-2-amine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying scientific principles and practical insights into the analytical workflow.

The hydrochloride salt form of this primary amine enhances its water solubility and stability, making it amenable to various analytical techniques.[1] Understanding the characteristic spectral fingerprints of this molecule is crucial for its identification in complex matrices and for quality control in research settings.

Analytical Workflow: A Synergistic Approach

The comprehensive characterization of 1-(benzofuran-5-yl)propan-2-amine hydrochloride relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive identification.

Caption: A streamlined workflow for the spectroscopic analysis of 1-(benzofuran-5-yl)propan-2-amine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(benzofuran-5-yl)propan-2-amine hydrochloride, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(benzofuran-5-yl)propan-2-amine hydrochloride in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.[2][3]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift calibration.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration where necessary.[2]

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to one peak per unique carbon atom.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Aromatic (Benzofuran) | 7.0 - 7.8 | Multiplet (m) | 5H | Protons on the benzofuran ring system are deshielded due to the aromatic ring current and the influence of the heteroatom.[5][6] |

| Methine (CH-NH₃⁺) | ~3.5 - 4.0 | Multiplet (m) | 1H | The proton on the carbon adjacent to the protonated amine is significantly deshielded by the electron-withdrawing nitrogen atom. |

| Methylene (CH₂) | ~2.8 - 3.2 | Multiplet (m) | 2H | These protons are adjacent to both the aromatic ring and the chiral center, leading to a complex splitting pattern. |

| Methyl (CH₃) | ~1.2 - 1.5 | Doublet (d) | 3H | The methyl group is split by the adjacent methine proton. |

| Amine (NH₃⁺) | Broad, variable | Singlet (s) | 3H | The protons on the nitrogen are acidic and may exchange with residual water in the solvent, leading to a broad signal. This signal may not be observed in D₂O due to H-D exchange.[7] |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale for Chemical Shift |

| Aromatic (Benzofuran) | 105 - 160 | The carbons of the benzofuran ring resonate in the typical aromatic region, with variations depending on their position relative to the oxygen heteroatom and the alkyl substituent.[8] |

| Methine (CH-NH₃⁺) | 45 - 55 | The carbon atom bonded to the nitrogen is deshielded due to the electronegativity of the nitrogen. |

| Methylene (CH₂) | 35 - 45 | The methylene carbon is influenced by both the aromatic ring and the chiral center. |

| Methyl (CH₃) | 15 - 25 | The methyl carbon is in the aliphatic region, appearing at a relatively upfield chemical shift. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Methodology:

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.[4]

-

Sample Preparation: Place a small amount of the solid 1-(benzofuran-5-yl)propan-2-amine hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]

-

IR Spectral Interpretation

The IR spectrum of 1-(benzofuran-5-yl)propan-2-amine hydrochloride is characterized by several key absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad | R-NH₃⁺ |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Ar-H |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | C-H |

| N-H Bend (Ammonium) | 1620 - 1550 | Medium, Sharp | R-NH₃⁺ |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | C=C |

| C-N Stretch | 1250 - 1020 | Medium | C-N |

| C-O-C Stretch (Ether) | 1250 - 1000 | Strong | C-O-C |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like the free base of 5-APB.

Experimental Protocol: GC-MS

Methodology:

-

Sample Preparation:

-

Dissolve the 1-(benzofuran-5-yl)propan-2-amine hydrochloride salt in a small amount of water.

-

Perform a base extraction by adding a dilute solution of a strong base (e.g., 1M NaOH) to deprotonate the amine and form the free base.[2]

-

Extract the free base into an organic solvent such as chloroform or ethyl acetate.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and dilute to an appropriate concentration for GC-MS analysis.

-

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or DB-5) is typically used.

-

Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at 100°C and ramp up to 300°C.[2]

-

-

MS Conditions:

Mass Spectral Interpretation

Under EI conditions, the free base of 1-(benzofuran-5-yl)propan-2-amine (molecular weight: 175.23 g/mol ) will undergo characteristic fragmentation.

Caption: Proposed primary fragmentation pathways for 1-(benzofuran-5-yl)propan-2-amine in EI-MS.

Key Fragments:

-

Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 175 should be observed, although it may be of low intensity due to the facile fragmentation of phenethylamines.

-

Base Peak (m/z 44): The most intense peak in the spectrum is expected to be at m/z 44, corresponding to the [CH₃CH=NH₂]⁺ fragment. This results from the characteristic α-cleavage (beta-cleavage relative to the ring) of the C-C bond between the aromatic ring system and the amine side chain, a common fragmentation pathway for phenethylamines.[9][10]

-

Benzofuranylmethyl Cation (m/z 131): A significant fragment at m/z 131, corresponding to the benzofuranylmethyl cation [C₉H₇O]⁺, is also anticipated. This is formed by the loss of the aminopropyl side chain.

Data Summary:

| Technique | Key Observations |

| ¹H NMR | Aromatic protons at 7.0-7.8 ppm, aliphatic protons of the side chain at ~1.2-4.0 ppm. |

| ¹³C NMR | Aromatic carbons at 105-160 ppm, aliphatic carbons at 15-55 ppm. |

| FTIR | Broad N-H stretch of the ammonium group (3200-2800 cm⁻¹), aromatic C=C stretches (1600-1450 cm⁻¹), and a strong C-O-C stretch (1250-1000 cm⁻¹). |

| MS (EI) | Molecular ion at m/z 175, base peak at m/z 44, and a significant fragment at m/z 131. |

Conclusion: A Multi-faceted Analytical Approach for Confident Identification

The spectroscopic analysis of 1-(benzofuran-5-yl)propan-2-amine hydrochloride requires a multi-technique approach for unambiguous structural confirmation. NMR spectroscopy provides the fundamental framework of the molecule's connectivity, while FTIR confirms the presence of key functional groups, particularly the primary ammonium salt and the benzofuran moiety. GC-MS offers crucial information on the molecular weight and the characteristic fragmentation pattern of the free base, which is vital for its identification in forensic and research contexts. By integrating the data from these powerful analytical methods, researchers and scientists can confidently identify and characterize this compound, ensuring scientific integrity and contributing to the broader knowledge base of novel psychoactive substances.

References

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 14, 2026, from [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. Retrieved January 14, 2026, from [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. (2002). PubMed. Retrieved January 14, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved January 14, 2026, from [Link]

-

ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Institute of Forensic Research Publishers. Retrieved January 14, 2026, from [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Southern Association of Forensic Scientists. Retrieved January 14, 2026, from [Link]

-

Detection and quantitation of amphetamine and methamphetamine: electron impact and chemical ionization with ammonia--comparative investigation on Shimadzu QP 5000 GC-MS system. (1998). PubMed. Retrieved January 14, 2026, from [Link]

-

Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. (2006). PubMed. Retrieved January 14, 2026, from [Link]

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. (n.d.). U.S. Department of Justice. Retrieved January 14, 2026, from [Link]

-

Benzofuran - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

5-APB Onderzoekschemicaliën | 5-(2-Aminopropyl)benzofuran. (n.d.). Prime Global Lab. Retrieved January 14, 2026, from [Link]

-

Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. (2021). MDPI. Retrieved January 14, 2026, from [Link]

-

The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). SWGDRUG. Retrieved January 14, 2026, from [Link]

-

5-APB. (2012). SWGDRUG.org. Retrieved January 14, 2026, from [Link]

-

5-(2-Aminopropyl)benzofuran. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

5-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2013). SWGDRUG.org. Retrieved January 14, 2026, from [Link]

-

Synthesis of metabolites from the 5-APB and 6-APB drugs of abuse. (n.d.). Repositório Aberto da Universidade do Porto. Retrieved January 14, 2026, from [Link]

-

Electron impact mass spectra of amphetamine: underivatized (A); (N-trifluoroacetyl-l-prolyl-derivatized (B). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

-

(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. Retrieved January 14, 2026, from [Link]

-

24.10 Spectroscopy of Amines. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0205984). (n.d.). NP-MRD. Retrieved January 14, 2026, from [Link]

-

1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. swgdrug.org [swgdrug.org]

- 3. swgdrug.org [swgdrug.org]

- 4. forendex.southernforensic.org [forendex.southernforensic.org]

- 5. Buy 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | 1823776-22-2 [smolecule.com]

- 6. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | MDPI [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Pharmacological Targets of 1-(benzofuran-5-yl)propan-2-amine hydrochloride (5-APB)

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Deconstructing a Novel Psychoactive Agent

1-(benzofuran-5-yl)propan-2-amine (5-APB), a synthetic compound of the phenethylamine, amphetamine, and benzofuran classes, represents a significant subject of study within neuropharmacology.[1] Initially synthesized during research into selective 5-HT2C receptor agonists, it emerged in 2010 as a novel psychoactive substance (NPS), often colloquially termed "Benzofury".[1][2] Its structural and functional similarities to controlled substances like 3,4-methylenedioxyamphetamine (MDA) and MDMA have made it a compound of interest for understanding the structure-activity relationships that govern stimulant, entactogenic, and psychedelic effects.[2][3] This guide provides a detailed exploration of the known molecular targets of 5-APB, outlining its complex pharmacology and presenting validated experimental frameworks for its characterization.

Part 1: Primary Pharmacological Interactions of 5-APB

The pharmacological profile of 5-APB is multifaceted, characterized by potent interactions with monoamine transporters and direct agonism at specific serotonin receptor subtypes. This dual activity underpins its complex psychoactive effects, which users report as a combination of euphoria, stimulation, and mild visual disturbances.[1]

The Monoaminergic System: A Potent Releaser and Reuptake Inhibitor

5-APB's primary mechanism of action is its function as a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) and reuptake inhibitor (SNDRI).[1][4] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inducing non-exocytotic, transporter-mediated release of these monoamines by reversing their normal direction of flux.[5] This is the same mechanism employed by classic amphetamines.[5]

In vitro studies using rat brain synaptosomes have demonstrated that 5-APB is a substrate-type releaser at all three key monoamine transporters with nanomolar potencies.[5] Notably, its potency in evoking this release is approximately three-fold higher than that of MDA.[5] This potent releasing action leads to significant, dose-dependent elevations in extracellular levels of dopamine and serotonin in the brain, which has been confirmed via in vivo microdialysis studies in the nucleus accumbens of rats.[5][6]

| Target | Action | Potency (EC50, Monoamine Release) | Reference |

| Serotonin Transporter (SERT) | Releaser & Reuptake Inhibitor | 19 nM | [1] |

| Norepinephrine Transporter (NET) | Releaser & Reuptake Inhibitor | 21 nM | [1] |

| Dopamine Transporter (DAT) | Releaser & Reuptake Inhibitor | 31 nM | [1] |

Causality Insight: The decision to investigate 5-APB as a substrate-type releaser, rather than merely a reuptake inhibitor, stems from its structural similarity to amphetamine. This class of compounds is known to act as transporter substrates. Confirming this via synaptosome release assays is critical to differentiating its mechanism from pure reuptake inhibitors like cocaine and understanding its profound stimulant effects. The in vivo microdialysis experiments serve as a crucial validation, confirming that the in vitro releasing activity translates to physiologically relevant increases in synaptic neurotransmitter concentrations.

Caption: 5-APB reverses monoamine transporter flow, increasing synaptic neurotransmitter levels.

Serotonin (5-HT) Receptor Agonism

Beyond its interaction with transporters, 5-APB is a direct and potent agonist at several serotonin receptor subtypes, particularly within the 5-HT2 family.[1] This activity is crucial to its overall pharmacological profile, contributing psychedelic and potentially adverse effects not solely explained by monoamine release.

-

5-HT2B Receptor: 5-APB is a potent agonist at the 5-HT2B receptor.[1][7] This interaction is of significant concern because sustained agonism at this receptor is strongly linked to cardiac valvulopathy, as observed with drugs like fenfluramine and MDMA.[1][7] The high potency of 5-APB at this site suggests a considerable risk for cardiotoxicity with long-term or high-dose use.[1][7]

-

5-HT2A Receptor: Agonism at the 5-HT2A receptor is the primary mechanism for the hallucinogenic or psychedelic effects of drugs like LSD and psilocybin. 5-APB also acts as an agonist at this receptor, which likely underlies the visual disturbances reported by users.[1][7][8]

-

5-HT2C and 5-HT1A Receptors: 5-APB displays affinity for the 5-HT2C and, to a lesser extent, the 5-HT1A receptors.[1] Its initial investigation was, in fact, part of a program to develop selective 5-HT2C agonists.[5]

| Target | Action | Affinity / Potency | Implication | Reference |

| 5-HT2B Receptor | Agonist | pEC50 = 7.82; EC50 = 280 nM | Potential Cardiotoxicity | [1][7] |

| 5-HT2A Receptor | Agonist | EC50 = 6,300 nM | Psychedelic Effects | [1][8] |

| 5-HT2C Receptor | Agonist | Ki = 880 nM | Modulatory Effects | [1] |

| 5-HT1A Receptor | Agonist | Ki = 3,300 nM | Anxiolytic/Modulatory | [1] |

Other Potential Targets

-

Trace Amine-Associated Receptor 1 (TAAR1): 5-APB shows high affinity for the mouse and rat TAAR1.[1] TAAR1 is an intracellular receptor that modulates the activity of monoamine transporters, and its activation can contribute to the overall increase in synaptic monoamines.

-

Adrenergic Receptors: Radioligand binding studies have shown that 5-APB has some affinity for α2B and α2C adrenergic receptors.[7]

Part 2: Experimental Protocols for Target Characterization

To rigorously define the pharmacological profile of a compound like 5-APB, a series of validated in vitro and in vivo assays are essential. The following protocols provide a framework for quantifying its interactions with the primary targets identified above.

Protocol: Radioligand Binding Assay for Transporter Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of 5-APB for DAT, NET, and SERT, providing a measure of its binding affinity.

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the target transporter (e.g., [¹²⁵I]RTI-121 for DAT) is incubated with a tissue preparation rich in that transporter (e.g., rat striatal membranes).[8] The test compound (5-APB) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of 5-APB that displaces 50% of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) in ice-cold buffer. Centrifuge to pellet membranes and wash repeatedly to remove endogenous neurotransmitters. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of 5-APB (typically from 10⁻¹⁰ M to 10⁻⁴ M).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 5-APB. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Protocol: In Vitro Synaptosome Monoamine Release Assay

Objective: To determine if 5-APB is a substrate-type releaser at monoamine transporters and to quantify its potency (EC50) for release.

Principle: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters. They are first loaded with a radiolabeled monoamine (e.g., [³H]dopamine). After washing away excess external monoamine, the synaptosomes are exposed to the test compound (5-APB). If 5-APB is a transporter substrate, it will induce the release of the radiolabeled monoamine into the buffer, which can then be quantified.

Step-by-Step Methodology:

-

Synaptosome Preparation: Prepare crude synaptosomes from fresh rat brain tissue (striatum for DA, cortex for NE, hippocampus for 5-HT) via homogenization and differential centrifugation.

-

Loading: Incubate the synaptosomes with a low concentration of the relevant ³H-labeled monoamine (e.g., [³H]5-HT) for 15-30 minutes at 37°C to allow for uptake via the transporters.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus. Continuously wash them with buffer to establish a stable baseline of spontaneous monoamine efflux.

-

Stimulation: Switch to a buffer containing a known concentration of 5-APB and collect the superfusate in timed fractions.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter. The amount of ³H-monoamine released above baseline represents the drug-induced efflux.

-

Data Analysis: Perform the experiment with a range of 5-APB concentrations. Plot the peak release as a percentage of total synaptosomal radioactivity against the log concentration of 5-APB. Fit the data to determine the EC50 (potency) and Emax (efficacy) of release.

Self-Validation: The integrity of this protocol is validated by including known standards. A classic releasing agent like d-amphetamine should produce robust release, while a pure reuptake inhibitor like cocaine should not, thus confirming the assay can distinguish between mechanisms.

Conclusion: A Profile of Potency and Risk

1-(benzofuran-5-yl)propan-2-amine hydrochloride (5-APB) is a pharmacologically complex molecule with a high affinity for multiple critical neurological targets. Its primary identity is that of a potent, substrate-type monoamine releaser at DAT, NET, and SERT, with greater potency than the classic psychostimulant MDA.[5] This action is the principal driver of its stimulant and euphoric properties.

Concurrently, its direct and potent agonism at 5-HT2 family receptors, especially 5-HT2A and 5-HT2B, adds layers of psychedelic activity and significant safety concerns.[1][7][8] The pronounced 5-HT2B receptor agonism is a major red flag for potential cardiotoxicity, a risk that must be at the forefront of any further investigation or risk assessment of this compound.[7] The comprehensive characterization of these targets through rigorous experimental protocols is essential for both understanding its mechanism of action and predicting its potential for abuse and harm.

References

-

5-APB - Wikipedia. [Link]

-

5-APB - Grokipedia. [Link]

-

5-APBT - Wikipedia. [Link]

-

Monte, A. P., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry. [Link]

-

Brandt, S. D., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology. [Link]

-